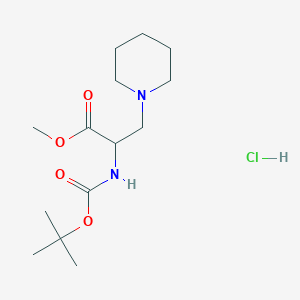

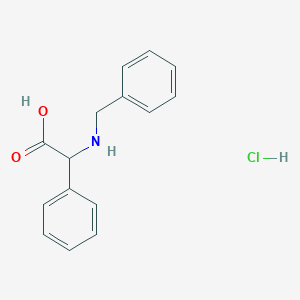

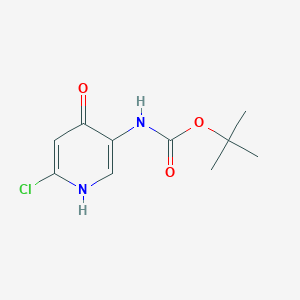

![molecular formula C12H15N3O3S B1398649 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole CAS No. 1053656-68-0](/img/structure/B1398649.png)

2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, which “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole” is a part of, consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Applications De Recherche Scientifique

Novel Molecule for Photophysics and FRET Applications

A study presented the synthesis of a novel molecule based on the Donor-π-Acceptor strategy, incorporating 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole (2TVPO). This molecule demonstrated significant potential in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS QDs, showing strong dipole-dipole interaction, high FRET efficiency, and a dependency of acceptor emission on the overlap integral, quantum dot size, and donor-acceptor distance. The findings suggest its applicability in the field of photophysics and FRET-based applications (Pujar et al., 2017).

Synthesis and Characterization for Industrial Applications

Research focused on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole, for industrial applications. The compounds were subjected to various spectroscopic and analytical methods, revealing their crystal nature and good thermal stability. This suggests their potential utility in industrial sectors, possibly in the production of photoelectronic devices (Shafi et al., 2021).

Optoelectronic Applications

A comprehensive study on the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives, including 2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole, was conducted. The research involved a blend of experimental techniques and theoretical calculations to explore the photophysical and electrochemical properties. The compounds demonstrated larger excited state dipole moments than ground state, indicating a polar redistribution of electron densities in the excited state. These findings suggest their potential application in OLEDs, solar cells, chemosensors, and the detection of explosives (Thippeswamy et al., 2021).

Orientations Futures

The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,3,4-oxadiazole derivatives have been studied for their potential as anticancer agents , and similar research could be conducted on “2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole”.

Propriétés

IUPAC Name |

tert-butyl N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-12(2,3)18-11(16)13-7-9-14-15-10(17-9)8-5-4-6-19-8/h4-6H,7H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDRFQIWOLKXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

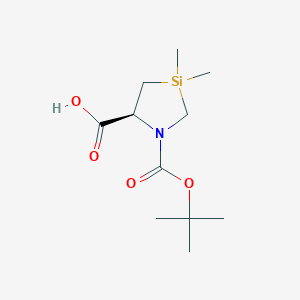

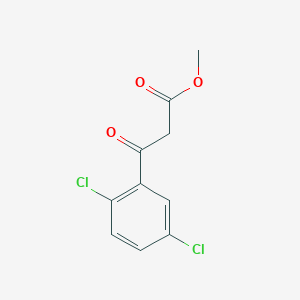

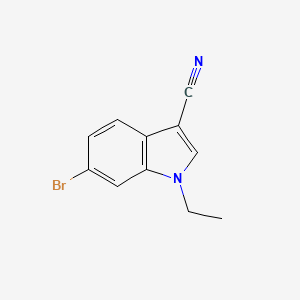

![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)

![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)